13-Oxo-9E,11E-octadecadienoic acid

概要

説明

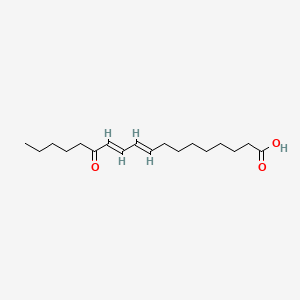

13-オキソODE: (13-オキソ-9Z,11E-オクタデカジエン酸) は、Artemisia argyiヨモギ または艾草 の葉から単離できるオクタデカジエン酸 です。 その化学構造は、2 つの二重結合 (9Z,11E) と 13 番目の炭素位置にケトン基を持つ 18 個の炭素骨格で構成されています .

2. 製法

13-オキソODE の合成には、13-HODE (13-ヒドロキシ-9Z,11E-オクタデカジエン酸) を 13-オキソODE に変換することが含まれます。 この変換は、ラット結腸粘膜に存在するNAD±依存性デヒドロゲナーゼ を介して行われます . 残念ながら、13-オキソODE の具体的な合成経路と工業的製造方法は広く文書化されていません。

準備方法

The synthesis of 13-OxoODE involves the conversion of 13-HODE (13-hydroxy-9Z,11E-octadecadienoic acid) to 13-OxoODE. This transformation occurs via a NAD±dependent dehydrogenase present in rat colonic mucosa . Unfortunately, specific synthetic routes and industrial production methods for 13-OxoODE are not widely documented.

化学反応の分析

Formation via Oxidation of 13(S)-HODE

Reaction Equation:

Mechanism:

13(S)-HODE undergoes oxidation by a NAD⁺-dependent dehydrogenase, converting its hydroxyl group to a ketone at position 13. This reaction is critical in biological systems, marking the first step in 13-Oxo-ODE downstream metabolism .

Data Table:

| Reagent | Conditions | Major Product | Reference |

|---|---|---|---|

| NAD⁺ | Cellular enzymes | 13-Oxo-ODE |

Non-Enzymatic Oxidation (Fenton Reaction)

Reaction Equation:

Mechanism:

In oxidative stress environments, the Fenton reagent facilitates radical-mediated oxidation of 13(S)-HODE. This generates 13-Oxo-ODE as the primary product (40% yield), alongside epoxides (15%) and hydroxyketones (10%) .

Data Table:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Fe²⁺, EDTA, H₂O₂ | pH 7.4, 4h | 13-Oxo-ODE (40%), epoxides (15%), hydroxyketones (10%) |

Enzymatic Pathways

3.1. 15-Lipoxygenase (ALOX15)

Reaction Equation:

科学的研究の応用

13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) is a bioactive compound with potential clinical relevance as a marker for and possible contributor to human disease . Research indicates that 13-Oxo-ODE can be derived from S. herbacea and may have anticancer stem cell (CSC) properties . It's an oxidized derivative of 13-Hydroxyoctadecadienoic acid (13-HODE) .

Scientific Research Applications

S. herbacea is a source of 13-Oxo-ODE, and bioassay-guided fractionation can isolate this compound . Studies suggest 13-Oxo-ODE inhibits breast cancer stem cell (BCSC) formation and breast cancer cell proliferation . It also reduces the levels of BCSC markers, such as CD44 high/CD24 low-expressing and ALDH1-positive subpopulations, and some CSC-related genes .

Role in Cancer Research

13-Oxo-ODE can downregulate c-Myc, a BCSC survival factor, at both the transcript and protein levels . By regulating c-Myc, 13-Oxo-ODE may be a strategic target for BCSC treatment, suggesting the natural compound from S. herbacea could be useful for treating breast cancer . In experiments with breast cancer stem cells (BCSCs), 13-Oxo-ODE suppressed cell proliferation, CSC formation, and mammosphere proliferation, while also increasing apoptosis of BCSCs .

Activation of Receptors

13-OxoODE, along with 13-HODE, can directly activate peroxisome proliferator-activated receptor gamma (PPARγ) . It also acts on cells through TRPV1, also known as the transient receptor potential cation channel subfamily V member 1 receptor . These oxidized linoleic acid metabolites (OXLAMs) stimulate TRPV1-dependent responses in various cells, including rodent neurons and human bronchial epithelial cells .

Other Activities

作用機序

標的: 13-オキソODE は、脂質代謝と炎症に関与する核内受容体である (ペルオキシソーム増殖剤活性化受容体アルファ) を活性化します。

経路: 脂質恒常性と炎症に関連する遺伝子発現を調節します .

6. 類似の化合物との比較

独自性: 13-オキソODE の独自の特徴は、特定の二重結合の幾何学 (9Z,11E) と 13 番目の炭素のケトン基にあります。

類似の化合物: 他の関連する化合物には、13-HODE (その前駆体) と多価不飽和脂肪酸から誘導された他のオキシリピンが含まれます。

類似化合物との比較

Uniqueness: 13-OxoODE’s unique features lie in its specific double bond geometry (9Z,11E) and the ketone group at the 13th carbon.

Similar Compounds: Other related compounds include 13-HODE (its precursor) and other oxylipins derived from polyunsaturated fatty acids.

生物活性

13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE) is a bioactive lipid derived from tomato juice, known for its significant biological activities, particularly as a potent activator of peroxisome proliferator-activated receptor alpha (PPARα). This compound has garnered attention for its potential therapeutic applications in metabolic disorders and cancer treatment.

- Molecular Formula : C₁₈H₃₀O₃

- Molecular Weight : 294.43 g/mol

- Density : 0.966 g/cm³

- Boiling Point : 425.5 °C

- CAS Number : 29623-29-8

13-Oxo-ODE primarily exerts its effects through the activation of PPARα, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. This activation leads to various metabolic benefits, including the reduction of plasma and hepatic triglycerides.

Lipid Metabolism

Research has demonstrated that 13-Oxo-ODE significantly decreases plasma and hepatic triglyceride levels in animal models. In a study involving KK-Ay mice, administration of 0.02% and 0.05% 13-Oxo-ODE in their feed for four weeks resulted in improved dyslipidemia and a reduction in triglyceride content in both liver and skeletal muscle tissues .

| Study | Dosage | Duration | Results |

|---|---|---|---|

| Kim et al. (2012) | 0.02% and 0.05% | 4 weeks | Decreased plasma and hepatic triglycerides in obese diabetic mice |

Anticancer Properties

Recent studies highlight the potential anticancer properties of 13-Oxo-ODE, particularly against breast cancer stem cells (BCSCs). It has been shown to:

- Suppress cell proliferation and mammosphere formation.

- Induce apoptosis in BCSCs.

- Down-regulate critical stem cell markers such as c-Myc, Nanog, CD44, and Oct4.

In vitro experiments indicated that treatment with 150 μM of 13-Oxo-ODE increased late apoptotic cell populations from 6.5% to 23.7%, demonstrating its efficacy as a CSC inhibitor .

| Study | Concentration | Effects Observed |

|---|---|---|

| Lee et al. (2023) | 150 μM | Increased apoptosis; reduced proliferation of BCSCs |

Study on Breast Cancer Stem Cells

In a detailed investigation into the effects of 13-Oxo-ODE on BCSCs, various assays were employed:

- Mammosphere Formation Assay : Demonstrated reduced formation of mammospheres upon treatment.

- Apoptosis Assay : Showed increased apoptosis rates in treated cells.

The results suggest that 13-Oxo-ODE may serve as a promising natural compound for targeting cancer stem cells, potentially overcoming therapeutic resistance .

特性

IUPAC Name |

(9E,11E)-13-oxooctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXAZBBVQSRKJR-KDFHGORWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298386 | |

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29623-29-8, 31385-09-8 | |

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29623-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Oxo-9,11-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031385098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。